molecular formula C28H27N3O5S2 B2843511 (Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005730-66-4

(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2843511
CAS No.: 1005730-66-4
M. Wt: 549.66
InChI Key: DZGJWULXGASQCN-ZIADKAODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C28H27N3O5S2 and its molecular weight is 549.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Chemical Synthesis and Biological Screening : This compound has been involved in the synthesis of bioactive molecules, particularly those with fluoro-substituted benzothiazoles, which exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

  • Antibacterial Activity : Derivatives of this compound have shown significant antibacterial activity against gram-negative and gram-positive bacteria, as evidenced by the synthesis and antibacterial activity assessment of isochromene and isoquinoline derivatives (Dabholkar & Tripathi, 2011).

  • Catalysis in Organic Synthesis : Its use in the synthesis of polyhydroquinoline derivatives through one-pot condensation reactions indicates its role as an effective catalyst in organic synthesis (Khaligh, 2014).

  • Chemical Reaction Mechanisms : The compound plays a role in elucidating reaction mechanisms, such as in the study of the reaction of iminothiadiazolines with activated acetylenes, which has implications for understanding complex chemical processes (Yamamoto et al., 1989).

  • Photolysis and Pyrolysis Studies : Research on its photolysis and pyrolysis has contributed to understanding the behavior of complex organic compounds under various conditions, providing insights into organic reaction pathways (Singh & Prager, 1992).

  • Polyphenol Interaction Analysis : The study of its interaction with polyphenols offers valuable information on the stability and reactivity of radicals, which is important in antioxidant research (Osman, Wong, Hill, & Fernyhough, 2006).

  • Molecular Docking Studies : Incorporation in molecular docking studies to evaluate interactions with enzymes and potential applications in drug discovery (Irshad et al., 2016).

  • Catalyst in Green Chemistry : Used as a catalyst in green synthesis processes, demonstrating its potential in environmentally-friendly chemical synthesis (Moradi, Heydari, & Maghsoodlou, 2015).

Properties

IUPAC Name

ethyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S2/c1-3-36-26(32)18-30-24-15-10-19(2)17-25(24)37-28(30)29-27(33)21-11-13-22(14-12-21)38(34,35)31-16-6-8-20-7-4-5-9-23(20)31/h4-5,7,9-15,17H,3,6,8,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGJWULXGASQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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